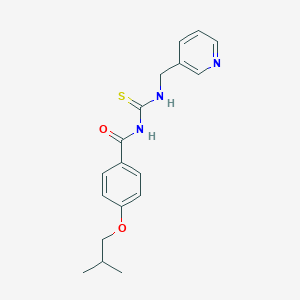
N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea (IBPT) is a chemical compound that has been widely studied for its potential applications in scientific research. IBPT is a thiourea derivative that has shown promise in a variety of areas, including cancer research, neurobiology, and environmental science. In
作用機序
The mechanism of action of N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In neurobiology, this compound has been shown to modulate the activity of certain neurotransmitters, including dopamine and glutamate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application and dosage used. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In neurobiology, this compound has been shown to improve cognitive function and protect against neurotoxicity. In environmental science, this compound has been shown to effectively remove heavy metals from contaminated soil and water.
実験室実験の利点と制限
One advantage of using N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea in lab experiments is its relative ease of synthesis and availability. Additionally, this compound has been shown to have a wide range of potential applications in scientific research. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea. In cancer research, further studies are needed to determine the specific mechanisms by which this compound inhibits tumor growth and to identify potential drug targets. In neurobiology, further studies are needed to determine the optimal dosage and delivery method for this compound and to investigate its potential applications in the treatment of neurodegenerative diseases. In environmental science, further studies are needed to optimize the use of this compound for the removal of heavy metals from contaminated soil and water.
合成法
The synthesis of N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea involves the reaction of 4-isobutoxybenzoyl chloride with 3-pyridinemethanethiol in the presence of a base such as potassium carbonate. The resulting product is then treated with thiourea to form this compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.
科学的研究の応用
N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been studied for its potential applications in a variety of scientific research areas. In cancer research, this compound has been shown to have anti-tumor activity by inhibiting the growth of cancer cells. In neurobiology, this compound has been studied for its potential neuroprotective effects and its ability to improve cognitive function. This compound has also been studied for its potential applications in environmental science, specifically for its ability to remove heavy metals from contaminated soil and water.
特性
分子式 |
C18H21N3O2S |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
4-(2-methylpropoxy)-N-(pyridin-3-ylmethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C18H21N3O2S/c1-13(2)12-23-16-7-5-15(6-8-16)17(22)21-18(24)20-11-14-4-3-9-19-10-14/h3-10,13H,11-12H2,1-2H3,(H2,20,21,22,24) |
InChIキー |
NEZNWIDQDYYEBO-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2 |
正規SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B267583.png)
![N-{4-[(butylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B267586.png)
![2-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B267587.png)
![2-methoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267589.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-methoxybenzamide](/img/structure/B267590.png)
![2-methoxy-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267591.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-4-propoxybenzamide](/img/structure/B267592.png)
![N-(sec-butyl)-3-[(4-propoxybenzoyl)amino]benzamide](/img/structure/B267593.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide](/img/structure/B267595.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbutanamide](/img/structure/B267597.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B267598.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B267599.png)
![N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B267601.png)
![N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B267608.png)